molecular formula C6H10N4O B1277913 1,3-dimethyl-1H-pyrazole-5-carbohydrazide CAS No. 89187-40-6

1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1277913
CAS No.: 89187-40-6
M. Wt: 154.17 g/mol
InChI Key: JNCYYXYBTYXWKZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,3-Dimethyl-1H-Pyrazole-5-Carbohydrazide derivatives have demonstrated significant potential as corrosion inhibitors. For instance, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) has been found to inhibit corrosion of mild steel in HCl medium effectively. Experimental methods like electrochemical impedance spectroscopy, polarization curves, and SEM/EDX analysis revealed that PyHz could achieve up to 96% inhibition efficiency. This efficacy is attributed to the adsorption process adhering to the Langmuir isotherm model, with Density Functional Theory (DFT) and Monte Carlo simulations supporting these findings (Cherrak et al., 2020).

Spectroscopy and Molecular Docking Studies

The compound (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized using various spectroscopic methods. Theoretical structures, atomic charges, and nucleophilic and electrophilic sites were analyzed. Molecular docking studies indicated that this compound could potentially serve as an anti-diabetic agent (Karrouchi et al., 2021).

Antimicrobial Activity

1H-Pyrazole-3-carbohydrazide derivatives have been evaluated for antimicrobial activities against various bacterial strains. For instance, N,N-Dimethylhydrazide derivative showed significant activity among a series of synthesized compounds. These findings highlight the potential of pyrazole carbohydrazides as effective agents in combating microbial infections (Şahan et al., 2013).

Antioxidant Activities

A study on novel pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, demonstrated antioxidant activities. One compound, in particular, showed significant radical scavenging capacity, highlighting the potential of these compounds in antioxidant applications (Karrouchi et al., 2019).

Molecular Structure and Dynamics

Research on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide involved extensive quantum chemical studies, vibrational spectroscopy, and molecular dynamic simulations. This compound's molecular structure and stability analysis suggest its potential in various industrial and biological applications (Pillai et al., 2017).

Safety and Hazards

According to Sigma-Aldrich, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under storage class code 11, which refers to combustible solids .

Future Directions

As for future directions, pyrazoles, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing and future research into the development of new synthetic techniques and biological activities related to pyrazole derivatives .

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound require further investigation .

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. It can also impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or protecting against oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can influence metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to specific subcellular regions can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical activity .

Properties

IUPAC Name

2,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCYYXYBTYXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400276
Record name 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89187-40-6
Record name 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.